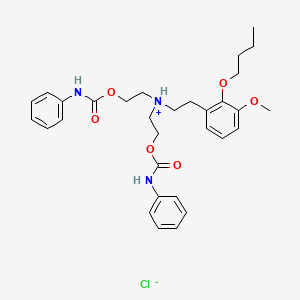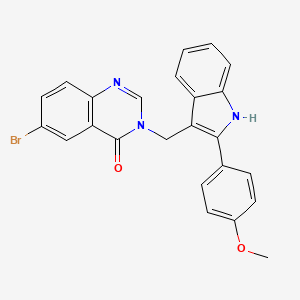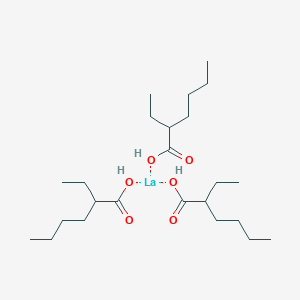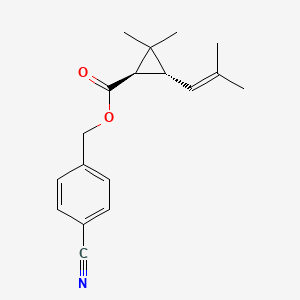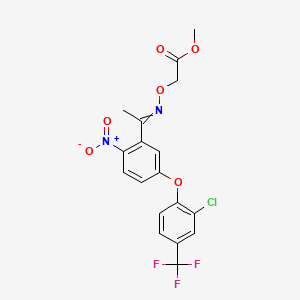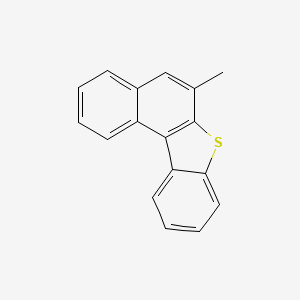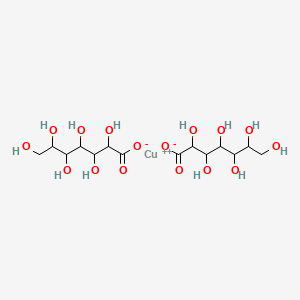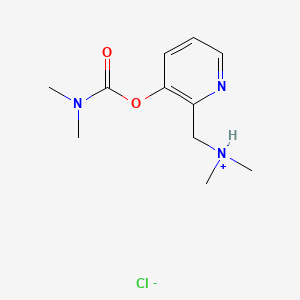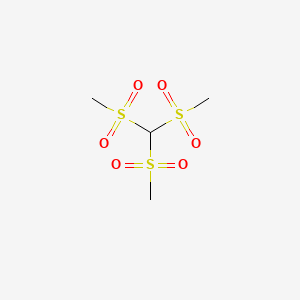
Trimethylsulfonylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsulfonylmethane is an organosulfur compound with the molecular formula C₄H₁₀O₆S₃ and a molecular weight of 250.314 g/mol . It is characterized by the presence of three sulfonyl groups attached to a methane backbone. This compound is known for its stability and resistance to decomposition at elevated temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethylsulfonylmethane can be synthesized through various methods. One common approach involves the reaction of methanesulfonic acid with formaldehyde and a base, such as sodium hydroxide, under controlled conditions . The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using methanesulfonic acid and formaldehyde in the presence of a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Trimethylsulfonylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Simpler sulfur-containing compounds.
Substitution: Various substituted methanesulfonyl derivatives.
Aplicaciones Científicas De Investigación
Trimethylsulfonylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfoxide compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research has explored its potential as an anti-inflammatory agent and its role in drug delivery systems.
Mecanismo De Acción
The mechanism of action of trimethylsulfonylmethane involves its ability to interact with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, modulating their activity.
Pathways Involved: It influences oxidative stress pathways and inflammatory responses, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Dimethyl sulfone (DMSO₂): An organosulfur compound with similar properties but a simpler structure.
Methanesulfonylmethane: Another related compound with fewer sulfonyl groups.
Uniqueness: Trimethylsulfonylmethane is unique due to its three sulfonyl groups, which confer distinct chemical reactivity and stability compared to its simpler counterparts .
Propiedades
Número CAS |
67294-81-9 |
|---|---|
Fórmula molecular |
C4H10O6S3 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
tris(methylsulfonyl)methane |
InChI |
InChI=1S/C4H10O6S3/c1-11(5,6)4(12(2,7)8)13(3,9)10/h4H,1-3H3 |
Clave InChI |
QYBXIUDBUIUBHS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


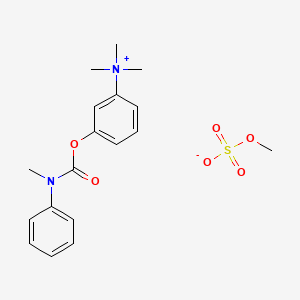

![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)
